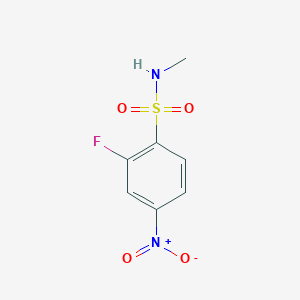

2-fluoro-N-methyl-4-nitrobenzenesulfonamide

Description

Properties

Molecular Formula |

C7H7FN2O4S |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

2-fluoro-N-methyl-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 |

InChI Key |

NTASCMHCIVCMMS-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via the following key stages:

- Preparation of 2-fluoro-4-nitrobenzoic acid or related derivatives from 2-fluoro-4-nitrotoluene.

- Conversion of the acid to 2-fluoro-4-nitro-N-methylbenzamide.

- Introduction of the sulfonamide moiety through sulfonylation reactions.

Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

A well-documented method involves the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate in an aqueous sodium hydroxide solution with a phase transfer catalyst. The reaction is conducted by heating the mixture to 75–95°C and slowly adding potassium permanganate, maintaining the temperature at 80–95°C for 8–18 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered hot to remove manganese dioxide, and the filtrate is acidified to pH 2–4 with concentrated hydrochloric acid, precipitating off-white 2-fluoro-4-nitrobenzoic acid with purity over 98% and a yield of approximately 73.7% (based on starting 2-fluoro-4-nitrotoluene).

| Parameter | Condition/Value |

|---|---|

| Starting material | 2-fluoro-4-nitrotoluene (0.2 mol) |

| Oxidant | Potassium permanganate (0.5 mol) |

| Base | Sodium hydroxide (0.25 mol) |

| Phase transfer catalyst | Tetrabutylammonium bromide (0.01 mol) |

| Temperature | 75–95°C (reaction), 80–95°C (KMnO4 addition) |

| Reaction time | 8–18 hours |

| Yield | 73.7% |

| Purity (HPLC/TLC) | >98% |

Conversion to 2-Fluoro-4-nitro-N-methylbenzamide

The 2-fluoro-4-nitrobenzoic acid is then converted to the corresponding N-methylbenzamide derivative via an amide formation reaction. This involves:

- Addition of an organic solvent (e.g., dichloromethane) and a chlorination catalyst (such as pyridine).

- Dropwise addition of thionyl chloride to form the acid chloride intermediate.

- Refluxing the mixture at 40–85°C for 3–5 hours.

- Cooling to 0°C or below, followed by introduction of methylamine gas until the solution becomes alkaline.

- Stirring for 1–2 hours to complete amide formation.

- Removal of organic solvent under reduced pressure.

- Filtration and drying to yield 2-fluoro-4-nitro-N-methylbenzamide as a white solid with a yield of approximately 95.1% (based on the acid).

| Parameter | Condition/Value |

|---|---|

| Starting material | 2-fluoro-4-nitrobenzoic acid (0.147 mol) |

| Solvent | Dichloromethane (545 mL) |

| Catalyst | Pyridine (0.55 mL) |

| Chlorinating agent | Thionyl chloride (0.148 mol) |

| Reaction temperature | 40°C reflux |

| Reaction time | 3–5 hours |

| Amine source | Methylamine gas (0.177 mol) |

| Amide formation temp | 0 to -5°C |

| Amide reaction time | 1–2 hours |

| Yield | 95.1% |

| Product purity | Confirmed by 1H NMR and TLC |

Introduction of the Sulfonamide Group

While the above steps describe the preparation of the N-methyl-4-nitrobenzamide intermediate, the sulfonamide moiety is introduced typically by sulfonylation reactions using sulfonyl chlorides or related reagents. Although specific direct preparation methods for this compound are scarce in public patents or literature, analogous methods from sulfonamide chemistry involve:

- Reaction of the amide intermediate with sulfonyl chloride derivatives under basic conditions.

- Use of catalysts or bases such as triethylamine or pyridine to facilitate sulfonylation.

- Purification by recrystallization or chromatography.

Research on related sulfonamide derivatives suggests that copper-catalyzed N-arylation or sulfonylation methods can also be employed to introduce sulfonamide groups efficiently.

Analytical Data Supporting Preparation

Spectroscopic Characterization

- 1H NMR (400 MHz, DMSO-d6) of 2-fluoro-4-nitro-N-methylbenzamide shows characteristic peaks:

Purity and Yield

- The oxidation step yields 2-fluoro-4-nitrobenzoic acid with over 98% purity and 73.7% yield.

- The amide formation step achieves a high yield of 95.1% with confirmed purity by NMR and TLC.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Oxidation | 2-fluoro-4-nitrotoluene, KMnO4, NaOH, PTC, 75–95°C, 8–18 h | 2-fluoro-4-nitrobenzoic acid | 73.7 | >98 | Phase transfer catalyst increases yield |

| 2 | Amide formation | Acid chloride formation (SOCl2, pyridine), methylamine gas, 0–5°C, 3–5 h reflux | 2-fluoro-4-nitro-N-methylbenzamide | 95.1 | High | Reaction monitored by NMR, TLC |

| 3 | Sulfonylation (general) | Sulfonyl chloride, base (e.g., triethylamine), solvent | This compound | Variable | High | Typical sulfonamide synthesis methods apply |

The preparation of This compound involves a multi-step synthetic route starting from 2-fluoro-4-nitrotoluene, proceeding through oxidation to the corresponding acid, conversion to the N-methylbenzamide, and final sulfonylation to introduce the sulfonamide group. The oxidation and amide formation steps are well-documented with high yields and purity, supported by detailed reaction conditions and analytical data. The sulfonamide introduction, while less specifically documented for this exact compound, follows classical sulfonylation protocols established in aromatic sulfonamide chemistry.

This synthesis strategy is supported by patent literature and peer-reviewed research, ensuring reliability and reproducibility for laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N-methyl-4-aminobenzenesulfonamide.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-methyl-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

N-{4-Fluoro-3-Nitrophenyl}methanesulfonamide (CAS: 85482-36-6)

- Structure : Fluoro at 4th position , nitro at 3rd position .

- Molecular Weight : 234.2 g/mol (identical to the target compound).

- Key Differences: The reversed positions of fluoro and nitro groups alter the electronic resonance and steric effects.

4-Chloro-3-Nitrobenzenesulfonamide

- Structure : Chloro at 4th position , nitro at 3rd position , and a free sulfonamide (-SO₂NH₂) group.

- Key Differences: Chloro vs. Fluoro: Chlorine’s larger atomic size and stronger electron-withdrawing effect increase the compound’s acidity but may reduce metabolic stability compared to fluorine.

Functional Group Variations

N-[2-Nitro-4-(Trifluoromethyl)Phenyl]methanesulfonamide (CAS: 156522-23-5)

- Structure : Nitro at 2nd position , trifluoromethyl (-CF₃) at 4th position .

- The 2-nitro substituent may sterically hinder reactions at the sulfonamide group, altering reactivity patterns .

5-(2-Chloro-4-(Trifluoromethyl)Phenoxy)-N-(Methylsulfonyl)-2-Nitrobenzamide (Reflex®, CAS: 72490-01-8)

- Structure: A benzamide derivative with a methylsulfonamide group, nitro at 2nd position, and a chloro-trifluoromethylphenoxy moiety.

- Key Differences: The phenoxy linkage and benzamide core differentiate it from the target compound’s benzenesulfonamide scaffold. This compound is used as an herbicide, highlighting how structural variations (e.g., phenoxy groups) can shift applications from pharmaceuticals to agrochemicals .

Electronic and Steric Effects

- Electron-Withdrawing Groups: The ortho-fluoro and para-nitro groups in the target compound create a strong electron-deficient aromatic ring, favoring electrophilic substitution at the meta position.

Steric Hindrance :

- The N-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in CAS 156522-23-5), which may improve synthetic accessibility .

Biological Activity

2-Fluoro-N-methyl-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a nitro group at the para position, and a fluorine atom. Its molecular formula is , with a molecular weight of approximately 234.21 g/mol. The presence of these functional groups influences its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.21 g/mol |

| Functional Groups | Sulfonamide, Nitro, Fluorine |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to inhibition of folic acid synthesis in bacteria. This mechanism is crucial for its antibacterial properties, similar to other sulfonamide derivatives .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. Inhibition of CA IX can lead to decreased tumor cell proliferation and apoptosis .

Biological Activity Studies

Research studies have evaluated the biological activity of this compound in various contexts:

-

Antibacterial Activity :

- The compound exhibits significant antibacterial properties due to its ability to inhibit bacterial folate synthesis.

- Studies have shown IC50 values indicating its potency against specific bacterial strains.

-

Enzyme Inhibition :

- Inhibition studies on CA IX revealed that this compound binds effectively to the active site, demonstrating potential as an anticancer agent.

- Comparative studies with other sulfonamides indicated varying degrees of inhibition based on structural modifications.

Case Studies and Research Findings

Several studies have highlighted the efficacy and mechanisms of action associated with this compound:

- Study on Anticancer Properties : A study reported that this compound inhibited CA IX with an IC50 value in the micromolar range, suggesting its potential use in cancer therapy .

- Antibacterial Efficacy : Research indicated that derivatives of this compound showed varying antibacterial activity against Gram-positive and Gram-negative bacteria, with some analogs exhibiting enhanced potency compared to traditional sulfonamides .

Q & A

Q. What are the optimized synthetic routes for 2-fluoro-N-methyl-4-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps : Start with 4-fluoro-2-nitrobenzenesulfonyl chloride and methylamine. Use triethylamine as a base in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC).

- Yield Optimization : Elevated temperatures (25–30°C) reduce reaction time but may increase hydrolysis byproducts. Excess methylamine (1.5 equiv) ensures complete substitution .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR : Use and NMR to verify fluorine substitution and methyl group integration. NMR confirms sulfonamide connectivity.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]) and nitro group fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the nitro and fluoro groups (e.g., torsion angles affecting reactivity) .

Q. How does the nitro group in this compound influence its reactivity in substitution or reduction reactions?

Methodological Answer:

- Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, enabling derivatization (e.g., amide coupling).

- Substitution : The electron-withdrawing nitro group activates the sulfonamide for nucleophilic attack at the sulfur center. Use polar aprotic solvents (DMF) and strong bases (NaH) for SN2 reactions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways of this compound in biological systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare / in enzyme inhibition assays to identify rate-limiting steps.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for sulfonamide-enzyme interactions. Validate with crystallographic data (e.g., protein-ligand co-structures) .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., methotrexate for antifolate activity).

- Meta-Analysis : Compare IC values across studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) and incubation time. Conflicting results may arise from off-target effects, requiring orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies predict the binding affinity of this compound to therapeutic targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX). Prioritize poses with hydrogen bonds to sulfonamide oxygens and hydrophobic interactions with the fluorophenyl ring.

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm.

- Degradation Pathways : Acidic conditions (pH < 4) hydrolyze the sulfonamide bond, while alkaline conditions (pH > 10) deprotonate the nitro group, accelerating photodegradation. Use lyophilization for long-term storage .

Q. What strategies control regioselectivity during functionalization of this compound?

Methodological Answer:

- Directed Ortho-Metalation : Use LDA to deprotonate the fluoro-adjacent position, followed by electrophilic quenching (e.g., I) for iodination.

- Protection/Deprotection : Temporarily block the sulfonamide with Boc groups to direct reactions to the nitropara position .

Q. How are analytical methods validated for quantifying this compound in complex matrices?

Methodological Answer:

Q. What in vitro models are appropriate for evaluating the toxicity profile of this compound?

Methodological Answer:

- Hepatotoxicity : Use primary hepatocytes or HepG2 cells; measure ALT/AST release.

- Genotoxicity : Conduct Ames tests (TA98 strain ± S9 metabolic activation) to assess mutagenic potential. Compare to structurally related sulfonamides with established safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.